molecular formula C3H7NO2 B1602607 L-Alanine-13C3,15N CAS No. 312623-85-1

L-Alanine-13C3,15N

Cat. No. B1602607
M. Wt: 93.065 g/mol
InChI Key: QNAYBMKLOCPYGJ-UVYXLFMMSA-N
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Description

L-Alanine-13C3,15N is the 13C- and 15N-labeled L-Alanine . It is a non-essential amino acid, involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and central nervous system .


Synthesis Analysis

L-Alanine-13C3,15N is a branched-chain essential amino acid that plays an important role in protein synthesis and other metabolic functions . It can be used to synthesize isotope-labeled peptides for MS-based protein quantitation .


Molecular Structure Analysis

The linear molecular formula of L-Alanine-13C3,15N is 13CH313CH (15NH2)13CO2H . The molecular weight is 93.06 .


Chemical Reactions Analysis

L-Alanine-13C3,15N plays a crucial role in metabolic functions, including sugar and acid metabolism .


Physical And Chemical Properties Analysis

L-Alanine-13C3,15N is a solid substance . The melting point is 314.5 °C (dec.) (lit.) .

Scientific Research Applications

  • Protein Structure Analysis : L-Alanine-13C3,15N is used to investigate the helix stability of poly(l-alanine) in acidic solutions. The use of 15N and 13C nuclear magnetic resonance (NMR) spectroscopy facilitates the understanding of helix/coil equilibria in these polypeptides (Kricheldorf & Hull, 1984).

  • Secondary Structure Elucidation : A study on polypeptides containing 15N-labeled L-alanine reveals that 15N chemical shift tensors are closely related to main-chain conformations, aiding in conformational analysis of solid copolypeptides (Shoji et al., 1990).

  • Bioorganic-Inorganic Interface Characterization : In a case study of alanine on a silica surface, L-[1-(13)C,(15)N]Alanine provided insights into the molecular-level interactions and dynamics at the bioorganic-inorganic interface, crucial for applications like drug delivery systems and implant coatings (Ben Shir et al., 2010).

  • Organic Nitrogen Uptake by Plants : Position-specific 15N labeling of alanine helps in understanding the processes at the root-soil-microorganism interface, indicating the competition for low molecular weight organic substances in agricultural soils (Moran-Zuloaga et al., 2015).

  • Enzymatic Syntheses of Labeled Amino Acids : The enzymatic synthesis of carbon-13 and nitrogen-15 labeled L-alanine illustrates a versatile approach for preparing isotopically labeled amino acids, beneficial for various biochemical and medical research applications (Kelly et al., 1994).

Safety And Hazards

L-Alanine-13C3,15N is stable if stored under recommended conditions .

Future Directions

L-Alanine-13C3,15N’s isotope labeled counterparts can be used in NMR-based research studies designed to probe structure, dynamics, and binding of biological macromolecules . This opens up new avenues for research in protein synthesis and other metabolic functions.

properties

IUPAC Name

(2S)-2-(15N)azanyl(1,2,3-13C3)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-UVYXLFMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C@@H]([13C](=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583959
Record name L-(~13~C_3_,~15~N)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.065 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Alanine-13C3,15N

CAS RN

312623-85-1
Record name L-(~13~C_3_,~15~N)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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